2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide
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Overview
Description
2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide is a chemical compound with the molecular formula C10H10Cl3NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a dichlorophenyl group, and a methylacetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide typically involves the reaction of 3,5-dichlorobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
[ \text{3,5-dichlorobenzyl chloride} + \text{N-methylacetamide} \xrightarrow{\text{NaOH, reflux}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as N-[(3,5-dichlorophenyl)methyl]-N-methylthioacetamide.
Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.
Reduction Reactions: Formation of corresponding amines or other reduced derivatives.
Scientific Research Applications
2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-2-8(12)4-9(13)3-7/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXUALQEZXKETO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)Cl)Cl)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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